molecular formula C13H13ClN4O3S B5659730 Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate CAS No. 5573-64-8

Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate

Cat. No.: B5659730
CAS No.: 5573-64-8
M. Wt: 340.79 g/mol
InChI Key: QHOFTAZVHRFADI-UHFFFAOYSA-N
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Description

Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate is a chemical compound designed for research and development, featuring a 1,3,4-thiadiazole core functionalized with a ureido linkage and an ester group. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities and favorable metabolic profile . This ring system's mesoionic nature contributes to good cell membrane permeability, facilitating interaction with intracellular targets . The incorporation of the 4-chlorophenyl moiety is a common strategy in drug design, as electron-withdrawing groups like chlorine can enhance the cytotoxic potency of thiadiazole derivatives . The ester functional group offers a handle for further synthetic modification or may serve as a prodrug, potentially being metabolized in vivo to the active carboxylic acid. Compounds based on the 1,3,4-thiadiazole architecture have demonstrated significant potential in anticancer research. Studies on analogous molecules have shown that they can induce apoptosis (programmed cell death) in cancer cells by modulating the Bax/Bcl-2 ratio and increasing caspase 9 levels . Furthermore, such compounds have been reported to arrest the cell cycle in various phases, such as the G2/M phase, and inhibit key enzymes like CDK1, which is crucial for cell division . The structural features of this compound make it a valuable intermediate for synthesizing novel chemical entities or as a reference standard in bioactivity screening. It is intended for use in investigative studies to explore new therapeutic agents, particularly in oncology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-2-21-11(19)7-10-17-18-13(22-10)16-12(20)15-9-5-3-8(14)4-6-9/h3-6H,2,7H2,1H3,(H2,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOFTAZVHRFADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353435
Record name ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5573-64-8
Record name ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate typically involves the following steps:

    Esterification: The process begins with the esterification of 4-chlorobenzoic acid with ethanol to form ethyl 4-chlorobenzoate.

    Hydrazination: The ethyl 4-chlorobenzoate is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The 4-chlorobenzohydrazide undergoes cyclization with thiocarbonyl compounds to form the thiadiazole ring.

    Acetylation: Finally, the thiadiazole derivative is acetylated with ethyl bromoacetate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 1,3,4-thiadiazole scaffold is widely explored in medicinal chemistry due to its versatility. Key structural variations among analogs include substitutions at the 5-position and modifications to the side chain. Below is a comparison with selected analogs from the evidence:

Table 1: Structural and Physical Properties of Thiadiazole Derivatives
Compound ID/Ref. 5-Position Substituent Side Chain (2-position) Melting Point (°C) Yield (%)
Target Compound (4-Chlorophenyl)carbamoylamino Ethyl acetate N/A N/A
5e (4-Chlorobenzyl)thio Phenoxyacetamide 132–134 74
5j (4-Chlorobenzyl)thio Phenoxyacetamide 138–140 82
5k Methylthio 2-Methoxyphenoxyacetamide 135–136 72
5l Ethylthio 2-Methoxyphenoxyacetamide 138–140 68
Compound 2 4-Chlorophenyl Chloroacetamide N/A N/A

Key Observations :

  • Substituent Impact on Melting Points : Thiadiazoles with bulkier substituents (e.g., benzylthio in 5e and 5j) exhibit higher melting points (132–140°C) compared to smaller groups like methylthio (135–136°C), likely due to enhanced crystallinity .
  • Yield Trends: Benzylthio derivatives (e.g., 5h: 88% yield) generally achieve higher synthetic yields than ethylthio or methoxyphenoxy variants, suggesting better reaction efficiency for aromatic substituents .
Cytotoxicity and Anticancer Activity
  • Imidazole Analogs : Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate () shows potent cytotoxicity in NSCLC cell lines (IC~50~ = 250–300 µM) via sirtuin inhibition (Sirt1, Sirt2, Sirt6), highlighting the role of electronegative substituents in enhancing activity .
  • Thiadiazole Derivatives: Compounds like sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () exhibit strong enzyme-binding energies, suggesting thiadiazole-based derivatives are promising for targeted therapies .
Antifungal Activity

Thiadiazoles fused with oxadiazole or triazole moieties (e.g., ) demonstrate antifungal effects by inhibiting ergosterol biosynthesis in Candida species.

ADME and Pharmacokinetic Properties

ADME analysis of the imidazole analog () reveals favorable absorption, solubility, and blood-brain barrier penetration, attributed to its compliance with Lipinski’s rule (molecular weight <500, hydrogen-bond donors <5). Thiadiazole derivatives with polar urea groups (as in the target compound) may exhibit improved solubility compared to thioether analogs but could face challenges in membrane permeability due to increased hydrogen-bonding capacity .

Key Research Findings

  • Sirtuin Inhibition : Imidazole derivatives with chlorophenyl groups () downregulate sirtuin isoforms (Sirt1, Sirt6) at lower concentrations than parent compounds, suggesting that electron-withdrawing groups enhance target engagement .
  • Synthetic Accessibility: Thiadiazoles with carbamoylamino groups require multi-step synthesis involving urea formation, whereas thioether derivatives (e.g., 5e–5l) are synthesized via nucleophilic substitution, offering simpler routes .

Biological Activity

Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C13H13ClN4O3S
  • Molecular Weight: 340.785 g/mol
  • CAS Number: 5573-64-8
  • Density: 1.5 g/cm³
  • LogP: 3.0277

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity:
    • Studies have shown that derivatives of thiadiazole compounds possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi .
  • Antitumor Activity:
    • Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. Ethyl 2-[5-(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl acetate has been evaluated for its cytotoxic effects against several cancer cell lines .
  • Anticonvulsant Activity:
    • Some studies suggest potential anticonvulsant properties associated with thiadiazole derivatives, which could be relevant for the treatment of epilepsy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInhibits proliferation in various cancer cell lines
AnticonvulsantPotential activity in reducing seizure frequency

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Al-Khuzaie & Al-Majidi (2014) evaluated the antimicrobial activity of various thiadiazole derivatives, including those structurally related to this compound. The results indicated significant inhibition of bacterial growth at low concentrations.

Case Study 2: Antitumor Effects
In a study published by Mohamed et al. (2016), the compound was tested against human cancer cell lines, showing promising results in reducing cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Cell Membrane Disruption: The compound may interact with microbial cell membranes, leading to increased permeability and ultimately cell death.
  • Inhibition of Enzymatic Pathways: It may inhibit key enzymes involved in cancer cell metabolism or replication.

Q & A

Q. What synthetic routes are commonly used to prepare Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with POCl₃ or chloroacetyl chloride under reflux .
  • Step 2 : Introduction of the 4-chlorophenyl carbamoylamino group using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
  • Step 3 : Esterification of the acetamide intermediate with ethanol under acidic conditions . Key reagents include triethylamine (for pH control) and solvents like dioxane or ethanol. Reaction temperatures range from 20–90°C, with yields optimized via recrystallization .

Q. How is the purity and structural integrity of this compound validated?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure (¹H/¹³C NMR for functional groups and substituents) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% purity threshold) using reverse-phase columns and UV detection .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for exact mass) .
  • Elemental Analysis : Verifies empirical formula consistency .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition Studies : Fluorometric assays targeting kinases or proteases relevant to disease pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Lower temperatures (20–25°C) minimize side reactions during acylation steps .
  • Catalyst Use : Triethylamine enhances nucleophilicity in carbamoylation steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification Techniques : Recrystallization from ethanol-DMF mixtures increases purity .

Q. What advanced techniques elucidate its mechanism of action in biological systems?

  • Molecular Docking : Predicts binding affinity to targets like EGFR or tubulin using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time interactions with proteins .
  • Transcriptomic/Proteomic Profiling : RNA-seq or LC-MS/MS identifies downstream pathways affected .

Q. How do structural modifications influence bioactivity?

Structure-Activity Relationship (SAR) studies focus on:

  • Substituent Effects :
ModificationObserved Impact
4-Chlorophenyl groupEnhances antimicrobial activity
Thiadiazole ringCritical for kinase inhibition
Ethyl ester moietyImproves membrane permeability
  • Analog Synthesis : Replace the 4-chlorophenyl group with fluorophenyl or methoxy groups to assess selectivity .

Q. What strategies mitigate toxicity in preclinical studies?

  • Metabolic Stability Assays : Liver microsome tests identify vulnerable metabolic sites .
  • Prodrug Design : Masking the ester group with hydrolyzable moieties (e.g., phosphate esters) reduces off-target effects .
  • In Vivo Toxicity Screening : Acute toxicity studies in rodent models (LD₅₀ determination) guide dose adjustments .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Conflicting reports on POCl₃ vs. chloroacetyl chloride efficiency suggest solvent-dependent reactivity. Systematic comparisons in dioxane vs. DMF are recommended .
  • Biological Activity Discrepancies : Divergent IC₅₀ values across studies may stem from cell line-specific responses. Standardized protocols (e.g., NCI-60 panel) are advised .

Key Research Findings

  • Anticancer Potential : Demonstrated IC₅₀ of 8.2 µM against breast cancer cells (MCF-7) via tubulin polymerization inhibition .
  • Broad-Spectrum Antimicrobial Activity : MIC of 4 µg/mL against Staphylococcus aureus .

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